![molecular formula C15H16FN3O3S B2777239 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 2191212-88-9](/img/structure/B2777239.png)
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
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Overview
Description
The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
is a derivative of 1,3,4-thiadiazole . 1,3,4-thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have shown significant therapeutic potential and possess a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .
Molecular Structure Analysis
1,3,4-thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .Scientific Research Applications
- Specifically, compound 4i demonstrated higher bioactivity against Phytophthora infestans (the pathogen responsible for late blight in potatoes) than the commonly used fungicide Dimethomorph .
- While some compounds showed moderate to poor antibacterial effects against Xanthomonas oryzae and Xanthomonas campestris, further optimization could lead to more potent antibacterial agents .
- Although specific studies on this compound’s plant growth effects are not mentioned in the cited research, it’s an interesting avenue for further investigation .
Antifungal Activity
Antibacterial Properties
Plant Growth Regulation
Anti-Inflammatory Potential
Anticancer Activity
Other Biological Activities
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs, have been described as selective inhibitors of glutaminase 1 (gls1) .
Mode of Action
Based on its structural similarity to known gls1 inhibitors , it may interact with GLS1 to inhibit its activity. GLS1 is an enzyme that converts glutamine into glutamate, a critical step in several metabolic pathways.
Biochemical Pathways
The inhibition of GLS1 affects several biochemical pathways. The most significant is the disruption of glutaminolysis, a metabolic pathway where glutamine is converted into glutamate. This disruption can affect cellular energy production and other downstream processes that rely on these metabolites .
Pharmacokinetics
The metabolism and excretion of these compounds can vary significantly depending on their specific chemical structure .
Result of Action
The inhibition of GLS1 by this compound could potentially lead to a decrease in the production of glutamate. This could disrupt several cellular processes, including energy production and signal transduction. The exact cellular effects would depend on the specific cell type and the role of glutaminolysis in its metabolism .
Future Directions
The future directions for research on 1,3,4-thiadiazole derivatives include further exploration of their therapeutic potential and the development of new, effective drugs and anticancer strategies . The goal is to modify the structure of known derivatives with documented activity to design new antitumor agents .
properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-21-13-3-2-10(8-12(13)16)14(20)19-6-4-11(5-7-19)22-15-18-17-9-23-15/h2-3,8-9,11H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCOBKZSBVDCSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methoxybenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |
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